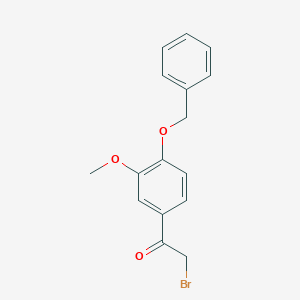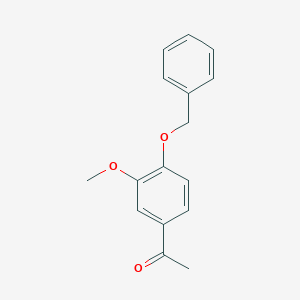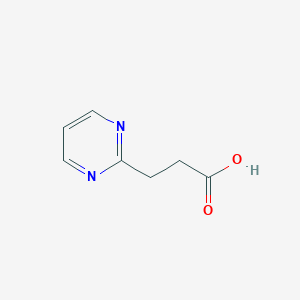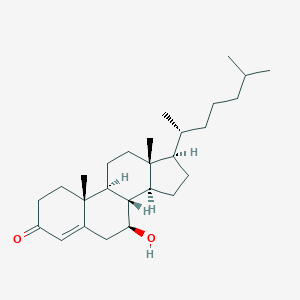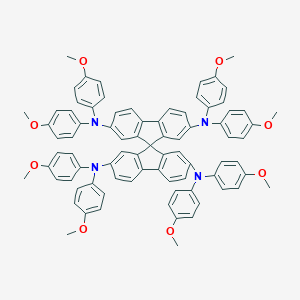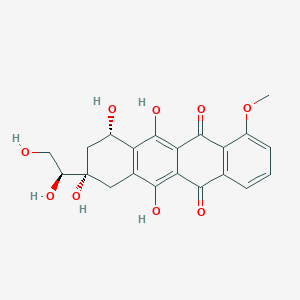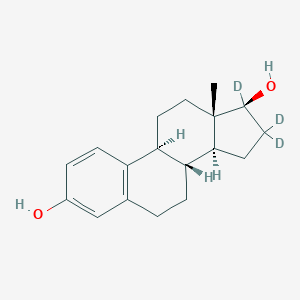
17beta-Estradiol-16,16,17-d3
Vue d'ensemble
Description
17beta-Estradiol-16,16,17-d3: is a deuterated form of 17beta-Estradiol, a naturally occurring estrogen hormone. The deuterium atoms replace the hydrogen atoms at the 16 and 17 positions, making it a stable isotope-labeled compound. This modification is particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies, as it allows for precise tracking and quantification of the compound in biological systems .
Applications De Recherche Scientifique
Chemistry: 17beta-Estradiol-16,16,17-d3 is used as a reference standard in analytical chemistry for the quantification and identification of estradiol in complex mixtures. Its stable isotope-labeled nature allows for accurate mass spectrometric analysis .
Biology: In biological research, this compound is used to study estrogen receptor interactions, hormone metabolism, and the physiological effects of estradiol. It helps in understanding the role of estrogen in various biological processes .
Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of estradiol-based drugs. It aids in the development of new therapeutic agents targeting estrogen receptors .
Industry: The compound is employed in the pharmaceutical industry for the development and quality control of estrogenic drugs. It ensures the consistency and efficacy of hormone replacement therapies .
Mécanisme D'action
Target of Action
17beta-Estradiol-16,16,17-d3, also known as Estradiol-d3, primarily targets estrogen receptors (ERs) in the body . These receptors are found in various tissues, including the brain, bone, heart, and reproductive tissues . The activation of these receptors plays a crucial role in numerous biological processes, such as reproduction, cardiovascular health, and neuroprotection .
Mode of Action
Estradiol-d3 interacts with its targets, the estrogen receptors, by binding to them and activating intracellular signaling pathways . This interaction results in a variety of changes, including the regulation of gene transcription and protein synthesis . For instance, it has been shown to regulate calcium ion channels and mitochondrial function in a sex-specific manner .
Pharmacokinetics
Like other steroids, it is expected to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via urine and feces .
Result of Action
The action of Estradiol-d3 at the molecular and cellular levels results in a wide range of effects. It has been shown to control reproduction, sexual differentiation, and the development of secondary sexual characteristics . Furthermore, it has been associated with a rapid decline in mitochondrial respiratory capacity when ovarian E2 is lost .
Action Environment
The action, efficacy, and stability of Estradiol-d3 can be influenced by various environmental factors. For instance, the presence of other hormones, the physiological state of the individual, and the specific tissue environment can all impact its action . Moreover, external factors such as temperature and pH can also affect its stability and activity .
Analyse Biochimique
Biochemical Properties
17beta-Estradiol-16,16,17-d3 interacts with various enzymes, proteins, and other biomolecules. It has been found to mediate rapid activation of protein kinase C and phospholipase D, leading to increased proliferation and protection against chemotherapy-induced apoptosis . The compound’s interaction with these biomolecules significantly influences the biochemical reactions within the cell .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA double-strand breaks, elevating the level of reactive oxidative species, and inducing apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It activates an SRC-mediated translocation of estrogen receptors to the plasma membrane, which results in the activation of EGFR and the mitogen-activated protein kinase signaling pathway .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects have been observed in these studies, high doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Estradiol-16,16,17-d3 typically involves the introduction of deuterium atoms into the 17beta-Estradiol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 17beta-Estradiol-16,16,17-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, 17beta-Estradiol.
Substitution: The hydroxyl groups at positions 3 and 17 can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Estrone derivatives.
Reduction: 17beta-Estradiol.
Substitution: Various substituted estradiol derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
17beta-Estradiol: The non-deuterated form of the compound.
Estrone: An oxidized form of estradiol.
Estriol: Another metabolite of estradiol with different biological activity.
Uniqueness: The primary uniqueness of 17beta-Estradiol-16,16,17-d3 lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where accurate quantification and identification are crucial .
Propriétés
IUPAC Name |
(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i7D2,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZDWNPVJITMN-SPGJGCHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584000 | |
| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79037-37-9 | |
| Record name | Estradiol-d3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79037-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 79037-37-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



